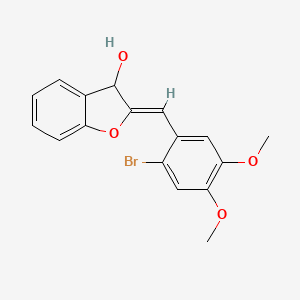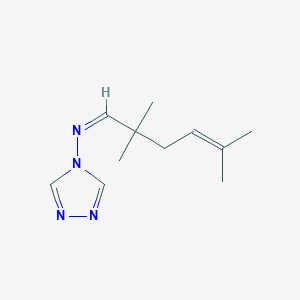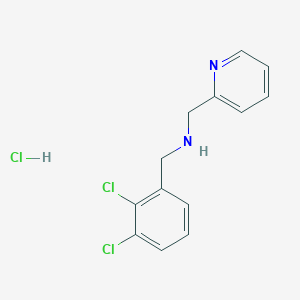
2-(2-bromo-4,5-dimethoxybenzylidene)-2,3-dihydro-1-benzofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4,5-dimethoxybenzylidene)-2,3-dihydro-1-benzofuran-3-ol is a compound that can be synthesized from acrolein dimer and 1,3-dicarbonyl compounds. It involves the use of N-bromosuccinimide as an oxidizing agent and Lewis acid catalysis. This synthetic pathway has been utilized in the synthesis of commercial drug molecules like benzbromarone and amiodarone (Huang et al., 2019).
Synthesis Analysis
The synthesis involves a N-bromosuccinimide (NBS)-assisted autotandem catalysis with Lewis acid catalysts. An intermediate was isolated during the synthesis, demonstrating the pathway to 4,5,6,7-tetrahydrobenzofurans as well (Huang et al., 2019).
Molecular Structure Analysis
The compound N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which shares structural similarities, has been analyzed via single crystal X-ray diffraction to confirm its 3D molecular structure. This analysis revealed various intermolecular interactions responsible for the stability of the crystal structure (Hema et al., 2020).
Chemical Reactions and Properties
The compound's reactivity has been demonstrated through various synthesis methods, including CuI-catalyzed coupling and domino processes involving intramolecular C-C and C-O bond formation processes to yield benzofurans with different substituents (Lu et al., 2007).
Physical Properties Analysis
The physical properties, such as crystal structure and intermolecular interactions, have been extensively studied for similar benzofuran derivatives. These studies provide insights into the stability and conformational preferences of such compounds (Yakalı et al., 2016).
Chemical Properties Analysis
Palladium-catalyzed carbonylative synthesis demonstrates the chemical versatility of benzofuran-2(3H)-ones, which are related to the compound . This synthesis uses formic acid as the CO source, highlighting the compound's potential for further chemical transformations (Li et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Chemistry
One of the primary applications of compounds related to 2-(2-bromo-4,5-dimethoxybenzylidene)-2,3-dihydro-1-benzofuran-3-ol involves their synthesis for various material chemistry applications. For instance, benzofurans, a class to which this compound belongs, have been synthesized through Lewis acid-catalyzed reactions, highlighting their potential in the creation of commercial drug molecules and materials with specific chemical properties (Huang et al., 2019). Furthermore, the synthesis processes often involve the formation of benzofuran compounds through reactions that highlight their significance in material science, suggesting a broad utility in synthesizing materials with desired functionalities.
Photodynamic Therapy for Cancer Treatment
Compounds with structural similarities to 2-(2-bromo-4,5-dimethoxybenzylidene)-2,3-dihydro-1-benzofuran-3-ol have shown potential in photodynamic therapy (PDT) applications. Specifically, derivatives have been designed to exhibit high singlet oxygen quantum yields, making them suitable as photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020). Their properties, including good fluorescence and appropriate photodegradation quantum yields, make them promising candidates for Type II photosensitizers in PDT, offering a pathway for targeted cancer therapy.
Enzymatic Inhibition for Therapeutic Applications
The study of bromophenols, including those structurally related to the compound , has revealed their capacity to inhibit human carbonic anhydrase II, an enzyme implicated in various diseases. Such compounds have demonstrated inhibitory capacities, suggesting their potential as leads for developing novel inhibitors that could serve as therapeutic agents for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Antimicrobial Applications
Benzofuran derivatives have also been reported to exhibit antimicrobial activities, with synthesis efforts yielding compounds that demonstrate efficacy against various microbial strains. This suggests their utility in developing new antimicrobial agents that could address the challenge of antibiotic resistance (Kumari et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2Z)-2-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3H-1-benzofuran-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO4/c1-20-14-7-10(12(18)9-15(14)21-2)8-16-17(19)11-5-3-4-6-13(11)22-16/h3-9,17,19H,1-2H3/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGSFZMKLCWXDR-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(C3=CC=CC=C3O2)O)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(C3=CC=CC=C3O2)O)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4,5-dimethoxybenzylidene)-2,3-dihydro-1-benzofuran-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-fluoro-3-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5500577.png)
![3-(3-hydroxypropyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5500590.png)
![N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide](/img/structure/B5500594.png)
![(3S*,4S*)-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5500605.png)
![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5500607.png)
![N-benzyl-4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B5500611.png)
![methyl N-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate](/img/structure/B5500613.png)
![4-(4-chlorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500621.png)

![2-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5500632.png)
![4-amino-2-(1-pyrrolidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile](/img/structure/B5500637.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5500647.png)

![N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B5500671.png)